

# Spectroscopic Characterization of Vinyl-d3 Bromide: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: *Vinyl-d3 bromide*

Cat. No.: *B114633*

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This technical guide provides a comprehensive overview of the key spectroscopic data for **Vinyl-d3 bromide** (1-bromo-1,2,2-trideuteroethene), a deuterated isotopologue of the industrially significant monomer, vinyl bromide. This document is intended for researchers, scientists, and professionals in drug development and materials science who utilize deuterated compounds for mechanistic studies, as internal standards, or to modulate metabolic pathways. The following sections detail the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for **Vinyl-d3 bromide**, underpinned by established principles of isotopic effects on spectroscopic behavior.

## Molecular Structure and Isotopic Labeling

**Vinyl-d3 bromide** possesses the chemical structure depicted below, with deuterium atoms replacing the three hydrogen atoms of the vinyl group. This specific labeling pattern significantly influences its spectroscopic signatures compared to its non-deuterated counterpart.

Caption: Molecular structure of **Vinyl-d3 bromide**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

The introduction of deuterium profoundly alters the NMR spectra. As deuterium has a nuclear spin of 1, it is not observed in  $^1\text{H}$  NMR spectroscopy under standard conditions. Furthermore, its presence influences the chemical shifts and coupling patterns of neighboring nuclei in  $^{13}\text{C}$  NMR.

## Predicted $^1\text{H}$ NMR Spectrum

Due to the complete deuteration of the vinyl group, a standard  $^1\text{H}$  NMR spectrum of pure **Vinyl-d3 bromide** is expected to show no signals. This characteristic makes it an excellent non-protonated solvent or a clean building block in proton-sensitive chemical syntheses. The absence of proton signals is a key indicator of successful and complete deuteration.

## Predicted $^{13}\text{C}$ NMR Spectrum

The  $^{13}\text{C}$  NMR spectrum of **Vinyl-d3 bromide** will display signals for the two carbon atoms of the ethene backbone. The chemical shifts will be slightly upfield compared to non-deuterated vinyl bromide due to the isotopic effect of deuterium. Furthermore, the signals will exhibit splitting due to one-bond and two-bond carbon-deuterium ( $^{13}\text{C}$ - $^1\text{D}$ ) coupling.

Table 1: Predicted  $^{13}\text{C}$  NMR Data for **Vinyl-d3 Bromide**

Carbon Atom	Predicted Chemical Shift ( $\delta$ ) ppm	Predicted Multiplicity	Predicted Coupling Constant (J) Hz
C1 (-CDBr)	~115.0	Triplet	$J(\text{C-D}) \approx 25\text{-}30$
C2 (-CD <sub>2</sub> )	~125.8	Quintet	$J(\text{C-D}) \approx 25\text{-}30$

**Causality Behind Experimental Choices:** The prediction is based on the known  $^{13}\text{C}$  NMR data for vinyl bromide and established principles of deuterium isotope effects on  $^{13}\text{C}$  chemical shifts and coupling constants. The upfield shift is a general observation for deuterium substitution. The multiplicity arises from the coupling of the  $^{13}\text{C}$  nucleus with the spin-1 deuterium nucleus (n=1 for C1, n=2 for C2), following the  $2nl+1$  rule where l=1.

## Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful tool for identifying functional groups and probing bond vibrations. The substitution of hydrogen with the heavier deuterium isotope results in a predictable shift of vibrational frequencies to lower wavenumbers. This shift can be approximated using the reduced mass equation for a diatomic oscillator.

Table 2: Predicted vs. Experimental IR Frequencies for Vinyl Bromide and **Vinyl-d3 Bromide**

Vibrational Mode	Vinyl Bromide (Experimental) (cm <sup>-1</sup> )	Vinyl-d3 Bromide (Predicted) (cm <sup>-1</sup> )
=C-H Stretch	3080-3040	-
=C-D Stretch	-	~2250-2200
C=C Stretch	~1600	~1550
C-H Bend (out-of-plane)	~940, ~890	-
C-D Bend (out-of-plane)	-	~700-650
C-Br Stretch	~690	~680

**Expertise & Experience:** The predicted C-D stretching frequency is estimated by the theoretical reduction factor of approximately  $1/\sqrt{2}$  compared to the C-H stretching frequency. The C=C stretch is also slightly shifted to a lower wavenumber due to the increased mass of the substituents. The C-D bending vibrations are similarly predicted to appear at lower frequencies than their C-H counterparts.

## Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For **Vinyl-d3 bromide**, the molecular weight is increased by three mass units compared to vinyl bromide due to the three deuterium atoms.

## Predicted Molecular Ion Peaks

The mass spectrum will show a characteristic isotopic pattern for the molecular ion due to the presence of the bromine atom (<sup>79</sup>Br and <sup>81</sup>Br isotopes in approximately a 1:1 ratio).

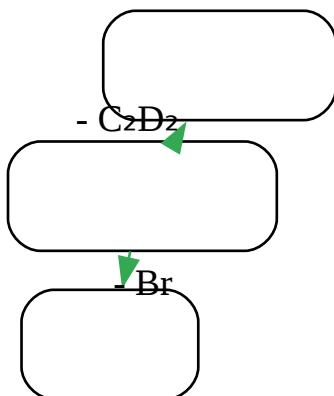
Table 3: Predicted Molecular Ion Peaks for **Vinyl-d3 Bromide**

Ion	m/z (calculated)	Relative Abundance
[C <sub>2</sub> D <sub>3</sub> <sup>79</sup> Br] <sup>+</sup>	110.96	~100%
[C <sub>2</sub> D <sub>3</sub> <sup>81</sup> Br] <sup>+</sup>	112.96	~98%

Trustworthiness: The predicted m/z values are based on the exact masses of the isotopes. The isotopic distribution of bromine is a well-established and reliable feature in mass spectrometry.

## Predicted Fragmentation Pattern

The fragmentation of **Vinyl-d3 bromide** under electron ionization is expected to be similar to that of vinyl bromide, but with mass shifts corresponding to the deuterated fragments. The primary fragmentation pathways likely involve the loss of the bromine atom and the ethenyl group. Due to the stronger C-D bond compared to the C-H bond, fragments retaining the deuterium atoms may be more abundant than their corresponding fragments in the non-deuterated analogue.



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Caption: Predicted major fragmentation pathways for **Vinyl-d3 bromide**.

## Experimental Protocols

The acquisition of high-quality spectroscopic data requires adherence to standardized experimental protocols.

## NMR Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of **Vinyl-d3 bromide** in a suitable deuterated solvent (e.g.,  $CDCl_3$ , acetone- $d_6$ ) in a 5 mm NMR tube.
- $^1H$  NMR Acquisition:

- Spectrometer: 400 MHz or higher field strength.
- Parameters: Standard  $^1\text{H}$  acquisition parameters. An absence of signals is expected.
- $^{13}\text{C}$  NMR Acquisition:
  - Spectrometer: 100 MHz or higher.
  - Parameters: Proton-decoupled  $^{13}\text{C}$  experiment. A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio.

## IR Spectroscopy

- Sample Preparation: As Vinyl bromide is a gas at room temperature, the spectrum is best obtained using a gas cell. Alternatively, a solution in a non-polar solvent (e.g.,  $\text{CCl}_4$ ) can be used with an appropriate liquid cell.
- Acquisition:
  - Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.
  - Parameters: Typically, 16-32 scans at a resolution of  $4 \text{ cm}^{-1}$ . A background spectrum of the empty cell or the solvent should be recorded and subtracted from the sample spectrum.

## Mass Spectrometry

- Sample Introduction: Introduce the gaseous sample directly into the ion source via a gas inlet system or inject a dilute solution for techniques like Gas Chromatography-Mass Spectrometry (GC-MS).
- Ionization: Electron Ionization (EI) at 70 eV is standard for creating fragment ions and a library-searchable spectrum.
- Analysis: A quadrupole or time-of-flight (TOF) mass analyzer can be used to separate the ions based on their mass-to-charge ratio.

## References

- NIST Chemistry WebBook, SRD 69: Vinyl bromide. [\[Link\]](#)
- PubChem Compound Summary for CID 11641, Vinyl bromide. [\[Link\]](#)
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Address: 3281 E Guasti Rd  
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Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)